Home > Products > Building Blocks P19635 > 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid
3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid - 250682-08-7

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid

Catalog Number: EVT-1660749
CAS Number: 250682-08-7
Molecular Formula: C12H12F3NO3
Molecular Weight: 275.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Benzylthio-5-trifluoromethyl benzoic acid (BTBA)

Compound Description: BTBA is a compound investigated for its metabolic pathway in rats, dogs, and humans []. The study revealed that BTBA undergoes S-dealkylation to form 2-mercapto-5-trifluoromethylbenzoic acid as a primary metabolite.

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Compound Description: This compound serves as a precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of compounds with potential antituberculosis properties [].

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA)

Compound Description: NPOPPBA is identified as a potential 3CLpro non-peptidic inhibitor for COVID-19 treatment []. In silico studies predict its pharmacological action, absorption, distribution, metabolism, excretion, toxicity profile, and drug-likeness properties.

4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid (Compound 61)

Compound Description: Compound 61 acts as a novel inhibitor of ERAP2, an endoplasmic reticulum zinc-binding aminopeptidase []. Its crystal structure bound to ERAP2 has been determined, and it exhibits an uncompetitive mechanism of inhibition. Interestingly, Compound 61 activates ERAP1, another aminopeptidase, highlighting its selectivity for ERAP2.

4-(5-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid

Compound Description: This compound demonstrates potent inhibitory activity against xanthine oxidase, an enzyme involved in hyperuricemia and related diseases []. It functions as a mixed-type inhibitor, displaying higher affinity for the free enzyme than the enzyme-substrate complex. Molecular docking and dynamics studies reveal key interactions contributing to its inhibitory potency.

Overview

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound has garnered attention due to its involvement in various biological processes and its utility as a building block in synthetic chemistry. The molecular formula for this compound is C12H12F3N1O2, and its molecular weight is approximately 257.22 g/mol.

Source

This compound is synthesized from commercially available precursors and is often utilized in research laboratories for various applications. It can be sourced from chemical suppliers such as Sigma-Aldrich and VWR, which provide it for research purposes, including studies on enzyme inhibition and other biological activities .

Classification

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid falls under the category of benzoic acid derivatives, specifically those containing trifluoromethyl groups and morpholine moieties. Its classification highlights its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

Synthesis Analysis

Methods

The synthesis of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid can be achieved through several methods, typically involving the reaction of morpholine derivatives with trifluoromethyl-substituted benzoic acids. A common approach includes the following steps:

  1. Formation of the Trifluoromethyl Group: The introduction of the trifluoromethyl group can be accomplished via electrophilic fluorination techniques or through the use of trifluoroacetic anhydride.
  2. Coupling Reaction: The morpholine moiety is introduced through a coupling reaction with an appropriate benzoic acid derivative, often facilitated by coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or HATU (1-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent like dimethylformamide .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Characterization of the synthesized compound is usually performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).

Molecular Structure Analysis

Structure

The molecular structure of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid features a benzoic acid core substituted with a trifluoromethyl group at the 5-position and a morpholine ring at the 3-position. The trifluoromethyl group enhances lipophilicity and biological activity.

Data

Key structural data includes:

  • Molecular Formula: C12H12F3N1O2
  • Molecular Weight: 257.22 g/mol
  • InChI Key: InChI=1S/C12H12F3N2O2/c13-12(14,15)10-5-9(8-16)6-11(7-10)17-1-3-18-4-2-17/h5-7H,1-4H2 .
Chemical Reactions Analysis

Reactions

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:

  1. Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  2. Amidation: Forming amides by reacting with amines under suitable conditions.
  3. Reduction: Converting the carboxylic acid to alcohols or aldehydes using reducing agents like lithium aluminum hydride.

Technical Details

These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid largely depends on its interactions with biological targets, particularly enzymes involved in metabolic pathways. The morpholine ring may facilitate binding to active sites due to its ability to mimic natural substrates or inhibitors.

Data

Studies have shown that compounds similar to 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid exhibit inhibitory effects on specific enzymes, which can lead to therapeutic applications in treating diseases such as cancer or viral infections .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

Chemical properties include:

  • pKa Value: Indicative of acidity; relevant for understanding its behavior in biological systems.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.

Relevant data indicates that the compound's stability can be influenced by environmental factors such as temperature and light exposure .

Applications

Scientific Uses

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid serves multiple scientific purposes:

  1. Pharmaceutical Development: As an intermediate in synthesizing novel drugs targeting specific diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition mechanisms and cellular processes.
  3. Chemical Synthesis: Acts as a building block for more complex organic molecules utilized in various fields including agrochemicals and materials science .
Introduction to Antimicrobial Resistance and Structural Innovation

Emergence of Multidrug-Resistant Pathogens and the ESKAPE Threat

The rise of multidrug-resistant (MDR) bacteria represents a critical global health crisis, with the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) posing a particularly severe threat due to their ability to "escape" conventional antibiotic treatments [4]. These organisms cause the majority of nosocomial infections worldwide, exhibiting increasing resistance to last-resort antibiotics like carbapenems and colistin. Bibliometric analyses of research publications (2013–2022) reveal a dramatic surge in studies focused on carbapenem-resistant Klebsiella pneumoniae (CRKP) and carbapenem-resistant Enterobacteriaceae (CRE), confirming their status as priority research hotspots [4].

Clinically, Acinetobacter species exemplify the accelerating MDR crisis. A 3-year hospital study in Iran documented a significant rise in highly resistant Acinetobacter infections (from 7.2% to 13.3%), with isolates showing near-universal resistance to all tested antibiotics except colistin (Table 1) [6]. Genomic studies trace this resistance to the emergence of globally disseminated dominant MDR clades, such as E. coli ST131 and S. aureus ST239. These clones exhibit remarkable genetic conservation, efficient transmission, and an ability to acquire resistance determinants without fitness costs—countering the traditional view that resistance compromises virulence [1]. Their success is fueled by:

  • Mobile genetic elements: Plasmids, transposons, and integrons facilitating rapid horizontal gene transfer of resistance genes (e.g., blaCTX-M-15, carbapenemases) [1].
  • Accessory genome flexibility: Tolerance for integrating resistance determinants into non-essential genomic regions [1].
  • Healthcare-adapted niches: Exploitation of hospital environments and medical devices [6].

Table 1: Antibiotic Resistance Patterns in Clinically Significant Bacteria (2016–2019) [6]

OrganismResistance Rate (%) to Selected AntibioticsKey Resistance Trend
Acinetobacter sppAmikacin: 93%, Imipenem: 98%, Ciprofloxacin: 96%Colistin remained effective (100% susceptibility)
Klebsiella sppCeftriaxone: 82%, Imipenem: 37%Rising carbapenem resistance
E. coliCeftriaxone: 51%, Ciprofloxacin: 63%High resistance to front-line agents

Role of Trifluoromethyl and Morpholine Moieties in Bioactive Compound Design

Innovative antibiotic development increasingly leverages strategic chemical modifications to overcome resistance mechanisms. The trifluoromethyl (CF₃) group and morpholine ring are pivotal pharmacophores in this endeavor, offering distinct advantages for optimizing antimicrobial activity:

  • Trifluoromethyl Effects:
  • Lipophilicity Enhancement: The CF₃ group significantly increases logD (octanol-water distribution coefficient), improving membrane permeability. For example, 3-trifluoromethylmorpholine exhibits a logD of 0.9 compared to -0.2 for unsubstituted morpholine [2].
  • Metabolic Stability: The C-F bond’s strength reduces oxidative metabolism, prolonging half-life. Studies show CF₃-containing morpholines exhibit lower intrinsic clearance (CLint) in hepatic microsomes [2].
  • Electron-Withdrawing Influence: Lowers pKa of adjacent functional groups, modulating target binding affinity. This is critical for enhancing interactions with bacterial enzymes or DNA [7] [9].

  • Morpholine Contributions:

  • Solubility and Bioavailability: The oxygen atom in morpholine forms hydrogen bonds, enhancing aqueous solubility. This counters the hydrophobicity introduced by aromatic/CF₃ groups [7] [9].
  • Target Engagement: Morpholine’s nitrogen acts as a hydrogen bond acceptor, facilitating interactions with biological targets (e.g., kinase active sites). In mTOR inhibitors, morpholine is essential for binding to the kinase’s ATP pocket [9].
  • Reduced Basicity: Compared to piperidine, morpholine’s pKa (∼8.7 vs. ∼10.8) avoids excessive protonation at physiological pH, improving tissue distribution [2].

The fusion of these moieties creates synergistic bioactivity. In pyrazole-based antimicrobials, derivatives bearing both 3-trifluoromethylphenyl and morpholine groups demonstrate potent Gram-positive activity (MICs: 0.78–3.125 μg/mL against MRSA) (Table 2) [8]. Structure-activity relationship (SAR) studies underscore that:

  • Trifluoromethyl placement meta to the linker maximizes steric and electronic effects [8].
  • Morpholine substitution maintains potency while improving pharmacokinetics [9].
  • Hydrophobic substituents (e.g., halogens, CF₃) are favored over polar groups (e.g., carboxylic acids, sulfonamides), which abolish activity [8].

Table 2: Impact of Chemical Substitutions on Anti-MRSA Activity of Pyrazole-Aniline Hybrids [8]

Aniline SubstituentMinimum Inhibitory Concentration (μg/mL)Key SAR Insight
3-Bromo0.78–1.56Halogens enhance potency over H (12.5 μg/mL)
3-Trifluoromethyl0.39–0.78CF₃ group optimal for activity
3-Carboxylic acid>50Polar groups eliminate activity
4-Morpholine0.78Nitrogen heterocycles maintain potency

These design principles directly inform the development of hybrid scaffolds like 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid. Its structure integrates:

  • A benzoic acid core for hydrogen bonding and derivatization (e.g., amide formation) [3] [10].
  • Meta-trifluoromethyl group for lipophilicity and metabolic stability [2] [7].
  • Morpholine ring for solubility and target affinity [9].

This configuration positions the compound as a versatile building block for novel anti-infectives targeting the ESKAPE pathogens, particularly given its structural congruence with empirically validated pharmacophores.

Properties

CAS Number

250682-08-7

Product Name

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid

IUPAC Name

3-morpholin-4-yl-5-(trifluoromethyl)benzoic acid

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-1-3-19-4-2-16/h5-7H,1-4H2,(H,17,18)

InChI Key

OWTBZZMSUFMFBN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.